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molecular formula C8H6ClN B017816 6-Chloroindole CAS No. 17422-33-2

6-Chloroindole

Cat. No. B017816
M. Wt: 151.59 g/mol
InChI Key: YTYIMDRWPTUAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05599832

Procedure details

A mixture of 4-chloro-2-nitrotoluene (34 g, 0.2 mole), dimethylformamide dimethyl acetal (28 mL, 0.2 mole) and pyrrolidine (25 mL 0.3 mole) in dimethylformamide (DMF) is heated at 100° C. for 72 h, cooled to room temperature and concentrated in vacuo to give a deep red residue. The residue is taken up in methanol/tetrahydro-furan (1:1), treated with about 2 mL of a Raney nickel slurry and hydrogenated at atmospheric pressure. The reaction is monitored by GC, TLC and H2 uptake. After 2 hours, the hydrogenation is continued at 20 psi-40 psi for a total hydrogenation time of 24 hours. The resultant reaction mixture is filtered through diatomaceous earth. The filtercake is washed with methylene chloride and the combined filtrate is washed sequentially with 1 N HCl and saturated NaHCO3, dried over MgSO4 and concentrated in vacuo to give a brown oil residue. The residue is crystallized in hexanes to give the title product as a brown solid, 22 g (72.6 % yield), identified by IR, 1HNMR, 13CNMR and mass spectral analyses.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
methanol tetrahydro-furan
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
catalyst
Reaction Step Three
Yield
72.6%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-])=O)[CH:3]=1.[CH3:12]OC(OC)N(C)C.N1CCCC1>CN(C)C=O.CO.O1CCCC1.[Ni]>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:8]=[CH:12][NH:9]2)=[CH:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
28 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
25 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
methanol tetrahydro-furan
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O1CCCC1
Step Three
Name
Quantity
2 mL
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a deep red residue
CUSTOM
Type
CUSTOM
Details
is continued at 20 psi-40 psi for a total hydrogenation time of 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
FILTRATION
Type
FILTRATION
Details
is filtered through diatomaceous earth
WASH
Type
WASH
Details
The filtercake is washed with methylene chloride
WASH
Type
WASH
Details
the combined filtrate is washed sequentially with 1 N HCl and saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil residue
CUSTOM
Type
CUSTOM
Details
The residue is crystallized in hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C2C=CNC2=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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